Hydroxypioglitazone, specifically 1-hydroxypioglitazone (PioOH), is a significant metabolite of the antidiabetic drug pioglitazone (Pio). [, , , ] It forms through hepatic metabolism of Pio by cytochrome P450 (CYP450) enzymes, particularly CYP2C8. [, , ] This metabolic process introduces a hydroxyl group to the Pio molecule. [, ] Hydroxypioglitazone is notable for its presence in human serum at levels often equal to or surpassing those of Pio, highlighting its physiological relevance and importance in understanding Pio's overall pharmacological profile. [, ]
Synthesis Analysis
While hydroxypioglitazone is primarily formed in vivo through the metabolic processes of pioglitazone, its synthesis can be achieved in vitro using specific liver microsomes, notably human liver microsomes, with the inclusion of NADPH-generating systems. []
Molecular Structure Analysis
Hydroxypioglitazone's molecular structure is very similar to pioglitazone, with the key difference being the addition of a hydroxyl group at the 1-position of the molecule. [, ] This seemingly minor structural change leads to significant alterations in its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain (LBD). [, , ] Crystal structure analysis of hydroxypioglitazone bound to PPARγ LBD reveals an altered hydrogen bonding network compared to pioglitazone. Notably, hydroxypioglitazone forms water-mediated bonds within the binding pocket, which likely contributes to its different binding affinity and activity profile compared to pioglitazone. []
Chemical Reactions Analysis
The primary chemical reaction involving hydroxypioglitazone is its formation from pioglitazone. This biotransformation occurs through a hydroxylation reaction catalyzed by cytochrome P450 enzymes, specifically CYP2C8, within the liver. [, , ]
Applications
Pharmacokinetic Studies: Hydroxypioglitazone serves as a crucial analyte in pharmacokinetic studies evaluating the bioavailability and bioequivalence of pioglitazone formulations. [, , , ] Its quantification in plasma alongside pioglitazone provides insights into the metabolic conversion of the drug within the body, offering a more comprehensive understanding of its pharmacokinetic profile. [, , , ]
Drug Interaction Studies: The inhibitory potential of hydroxypioglitazone formation by herbal extracts like cranberry and saw palmetto on CYP2C8 activity highlights its utility in drug interaction studies. [] Understanding the potential for these extracts to inhibit CYP2C8, the primary enzyme responsible for hydroxypioglitazone formation from pioglitazone, is critical for assessing potential drug-herb interactions. []
Internal Standard in Analytical Chemistry: Hydroxypioglitazone finds application as an internal standard in analytical techniques like LC-MS/MS for quantifying other drugs, for instance, metoprolol, in biological samples. [] Its use as an internal standard helps ensure accurate and reliable measurements in these analytical methods. []
Related Compounds
Pioglitazone
Compound Description: Pioglitazone is a thiazolidinedione (TZD) drug approved by the Food and Drug Administration (FDA) for treating type 2 diabetes mellitus. It functions as a potent agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) [, , , ]. Pioglitazone exerts its antidiabetic effects by binding to and activating PPARγ, which regulates gene expression related to insulin sensitivity, lipid metabolism, and inflammation [, ].
Relevance: Pioglitazone is the parent compound of Hydroxypioglitazone, differing only by the absence of a hydroxyl group at the 1-position [, ]. While both compounds activate PPARγ, Hydroxypioglitazone exhibits a lower binding affinity and reduced potency compared to Pioglitazone in coregulator recruitment assays [, ]. This difference in activity is attributed to an altered hydrogen bonding network within the PPARγ ligand-binding domain (LBD) upon Hydroxypioglitazone binding, as revealed by X-ray crystallography and molecular docking studies [, ].
Ketopioglitazone
Compound Description: Ketopioglitazone is an active metabolite of Pioglitazone, generated via metabolic processes in the liver [].
Relevance: Like Hydroxypioglitazone, Ketopioglitazone is a metabolite of Pioglitazone, highlighting the metabolic pathways associated with Pioglitazone and its analogs. The presence of both Ketopioglitazone and Hydroxypioglitazone in plasma after Pioglitazone administration emphasizes the importance of understanding the activity profiles of these metabolites [].
N-desethylamodiaquine (DEAQ)
Compound Description: N-desethylamodiaquine (DEAQ) is a metabolite of Amodiaquine, an antimalarial drug. DEAQ serves as a probe substrate for assessing the activity of the cytochrome P450 enzyme CYP2C8 [].
Relevance: While not structurally related to Hydroxypioglitazone, DEAQ is relevant in the context of studying potential drug-herb interactions. Research indicates that cranberry and saw palmetto extracts can inhibit CYP2C8 activity []. Given that Hydroxypioglitazone is primarily metabolized by CYP2C8, co-administration of these herbal extracts with Pioglitazone could potentially alter Hydroxypioglitazone levels, warranting further clinical investigation [].
Metoprolol
Compound Description: Metoprolol is a medication used to treat several conditions, including high blood pressure, heart failure, and prevention of heart attacks. It belongs to a class of drugs called beta blockers [].
Relevance: While Metoprolol is not structurally related to Hydroxypioglitazone, it utilizes Hydroxypioglitazone as an internal standard in a specific LC-MS/MS method for determining Metoprolol concentrations in beagle dog plasma []. This analytical technique highlights the application of Hydroxypioglitazone as a reference compound in pharmaceutical analysis.
Metformin
Compound Description: Metformin is a widely prescribed drug for managing type 2 diabetes mellitus. It works primarily by reducing glucose production in the liver and improving insulin sensitivity [].
Relevance: Metformin, although structurally unrelated to Hydroxypioglitazone, represents a co-medication often prescribed alongside Pioglitazone for managing type 2 diabetes. Studies have investigated the pharmacokinetic interactions between these drugs, revealing that co-administration of Metformin with Aliskiren (a direct renin inhibitor) does not significantly impact the pharmacokinetics of either drug []. This finding suggests that combining these medications for treating hypertension and diabetes is safe and effective.
Fenofibrate
Compound Description: Fenofibrate belongs to the fibrate class of medications, primarily used to lower high levels of cholesterol and triglycerides in the blood [].
Relevance: Similar to Metformin, Fenofibrate, though structurally different from Hydroxypioglitazone, serves as another commonly co-prescribed medication with Pioglitazone for managing type 2 diabetes and its associated cardiovascular risk factors. Studies investigating potential drug interactions found that co-administering Fenofibrate with Aliskiren does not significantly affect the pharmacokinetics of either drug []. This finding supports the safe and effective use of these medications in combination for managing both hypertension and dyslipidemia in patients with type 2 diabetes.
Aliskiren
Compound Description: Aliskiren is a medication classified as a direct renin inhibitor, used to treat high blood pressure [].
Relevance: Aliskiren, while structurally unrelated to Hydroxypioglitazone, is significant in the context of co-medication with Pioglitazone. Clinical studies have demonstrated that Aliskiren can be safely co-administered with Pioglitazone, Metformin, or Fenofibrate, without requiring dose adjustments, as it does not significantly impact their pharmacokinetics []. This finding underlines the importance of understanding drug interactions to ensure the safe and effective management of patients with multiple chronic conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leriglitazone Hydrochloride is the hydrochloride salt form of leriglitazone, an orally bioavailable, blood-brain-barrier (BBB) penetrable, selective peroxisome proliferator-activated receptor (PPAR) subtype gamma agonist, with potential neuroprotective activity that could be used for certain central nervous system (CNS) diseases, such as adrenomyeloneuropathy, cerebral adrenoleukodystrophy (cALD), Friedreich's ataxia, and certain other CNS diseases. Upon oral administration, leriglitazone selectively targets, binds to and activates PPARgamma, thereby regulating the expression of genes involved in mitochondrial biogenesis. This modulates pathways leading to the restoration of mitochondrial function in which dysfunction is caused by the accumulation of very long-chain fatty acids (VLCFAs), and increases energy production, decreases oxidative stress, decreases nuclear factor kappa B (NF-kB) levels, inhibits neuroinflammation, protects the BBB integrity, prevents demyelination and axonal degeneration, increases neuronal survival, increases myelination and oligodendrocyte survival and improves motor function. Mutations in the ABCD1 gene, which encodes the peroxisomal membrane adrenoleukodystrophy protein, cause a defective function of the ABCD1 transporter leading to an accumulation of VLCFA. VLCFA accumulation contributes to membrane destabilization of the myelin sheath, mitochondrial dysfunction, oxidative stress, neuroinflammation and compromised BBB integrity.